4-トリフルオロメタンスルホニルベンゼン-1-スルホニルクロリド

概要

説明

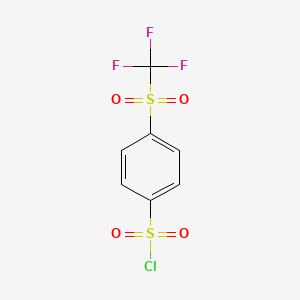

4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3O2S . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio . The compound is also known by several synonyms, including 4-trifluoromethyl benzenesulfonyl chloride, 4-trifluoromethyl benzene-1-sulfonyl chloride, and p-trifluoromethylbenzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)C1=CC=C(C=C1)S(Cl)(=O)=O . This indicates that the molecule consists of a benzene ring with a trifluoromethyl group and a sulfonyl chloride group attached to it .Physical and Chemical Properties Analysis

This compound has a molecular weight of 244.61 g/mol . It has a melting point of 30°C to 34°C and a boiling point of 118°C to 120°C at 18.0 mmHg . The compound is white to yellow in color . According to ChemSpider, the compound has a density of 1.5±0.1 g/cm3, a boiling point of 252.8±40.0 °C at 760 mmHg, and a flash point of 106.7±27.3 °C .科学的研究の応用

トリフルオロメチル化有機化合物の合成

4-トリフルオロメタンスルホニルベンゼン-1-スルホニルクロリド: は、医薬品や農薬において、その優れた化学的・代謝的安定性、親油性、結合選択性により広く用いられているトリフルオロメチル化有機化合物の合成において重要な試薬です 。この化合物は、様々な分子骨格にトリフルオロメチル基を導入するための前駆体として機能し、この修飾は分子の生物活性に大きな影響を与える可能性があります。

光レドックス触媒

光レドックス触媒の分野では、この化合物は可視光照射下でトリフルオロメチルラジカルを生成するために使用されます 。これらのラジカルは、C-F結合の強度のために形成が困難な新しい炭素-フッ素結合の生成に不可欠です。この応用は、効率的で選択的なトリフルオロメチル化のための新しい方法論の開発において特に重要です。

Safety and Hazards

4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride is classified as a skin corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

4-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-3-1-5(2-4-6)16(12,13)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNBXFXYMQFHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734275 | |

| Record name | 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63647-64-3 | |

| Record name | 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B1464504.png)

![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464507.png)

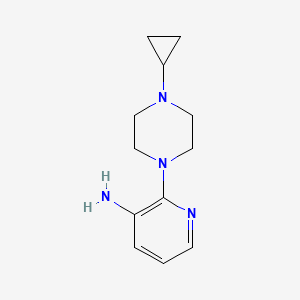

![2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B1464509.png)

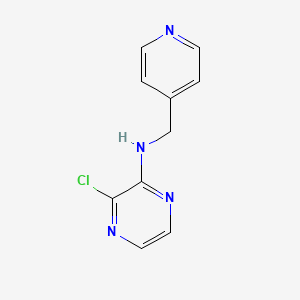

![3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine](/img/structure/B1464511.png)

![3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol](/img/structure/B1464513.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464518.png)

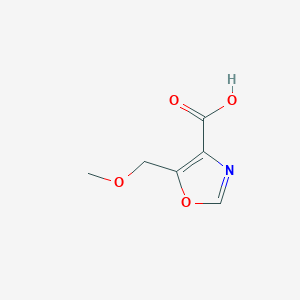

![Methyl 2-[(6-chloropyrimidin-4-yl)amino]-3-methylbutanoate](/img/structure/B1464520.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464521.png)